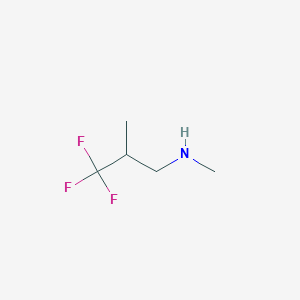

Methyl(3,3,3-trifluoro-2-methylpropyl)amine

Description

Properties

Molecular Formula |

C5H10F3N |

|---|---|

Molecular Weight |

141.13 g/mol |

IUPAC Name |

3,3,3-trifluoro-N,2-dimethylpropan-1-amine |

InChI |

InChI=1S/C5H10F3N/c1-4(3-9-2)5(6,7)8/h4,9H,3H2,1-2H3 |

InChI Key |

IUMYRDVOYFLQSM-UHFFFAOYSA-N |

Canonical SMILES |

CC(CNC)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl(3,3,3-trifluoro-2-methylpropyl)amine typically involves the reaction of 3,3,3-trifluoro-2-methylpropylamine with methylating agents under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound often employs large-scale reactors and optimized reaction conditions to maximize efficiency. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl(3,3,3-trifluoro-2-methylpropyl)amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to yield amines with different substitution patterns.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

Medicinal Chemistry Applications

1.1. Treatment of Respiratory Disorders

Methyl(3,3,3-trifluoro-2-methylpropyl)amine is primarily recognized for its role as an intermediate in the synthesis of novel picolinic acid derivatives. These derivatives have shown promise in treating respiratory disorders such as cystic fibrosis, chronic obstructive pulmonary disease (COPD), and asthma. The compound (S)-3-amino-6-methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)-5-(trifluoromethyl)picolinamide is a notable example that enhances the function of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), which is crucial for salt and fluid transport in the lungs .

1.2. Mechanism of Action

The mechanism involves restoring or enhancing CFTR function, which is often impaired in patients with cystic fibrosis due to genetic mutations. By improving CFTR activity, these compounds can potentially alleviate symptoms associated with respiratory disorders .

Material Science Applications

2.1. Fluorinated Compounds in Coatings

Methyl(3,3,3-trifluoro-2-methylpropyl)amine can be utilized in the development of fluorinated materials that exhibit superior chemical resistance and thermal stability. These properties make them suitable for applications in coatings for industrial equipment and electronic components .

2.2. Case Study: Teflon-like Coatings

Fluorinated amines are often incorporated into formulations that create Teflon-like coatings known for their non-stick properties and resistance to heat and chemicals. Such coatings are applied in various industries, including automotive and electronics .

Synthesis and Production

3.1. Improved Synthetic Methods

Recent advancements have focused on developing more efficient synthetic routes for producing methyl(3,3,3-trifluoro-2-methylpropyl)amine derivatives without relying on costly starting materials or hazardous reagents. These methods enhance the overall sustainability of the production process .

Data Table: Applications Overview

| Application Area | Specific Use | Compound Example |

|---|---|---|

| Medicinal Chemistry | Treatment of respiratory disorders | (S)-3-amino-6-methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)-5-(trifluoromethyl)picolinamide |

| Material Science | Development of fluorinated coatings | Teflon-like coatings for industrial applications |

| Synthesis | Efficient production methods | Novel synthetic routes minimizing toxic materials |

Mechanism of Action

The mechanism of action of Methyl(3,3,3-trifluoro-2-methylpropyl)amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes and interact with intracellular targets. The compound can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Methyl(3,3,3-trifluoro-2-methylpropyl)amine with structurally related compounds:

| Compound Name | Molecular Formula | Key Substituents | Structural Features | Potential Applications | References |

|---|---|---|---|---|---|

| Methyl(3,3,3-trifluoro-2-methylpropyl)amine | C₆H₁₁F₃N | -CF₃, -CH(CH₃)- on propyl chain | Branched chain with β-methyl; tertiary amine | Drug intermediates, agrochemicals | |

| (2-Methoxyethyl)(3,3,3-trifluoropropyl)amine | C₆H₁₂F₃NO | -CF₃, -OCH₂CH₂- | Linear chain with methoxyethyl group; increased polarity | Solubility-enhancing motifs | |

| Diethyl({2-[(3,3,3-trifluoropropyl)amino]ethyl})amine | C₉H₁₉F₃N₂ | -CF₃, -N(CH₂CH₃)₂ | Longer chain with diethylamino group; higher steric hindrance | Surfactants, catalysts | |

| 1-(3-Chlorophenyl)propylamine | C₁₁H₁₃ClF₃N | -CF₃, -C₆H₄Cl (aromatic) | Aromatic chlorophenyl group; planar electron-withdrawing substituent | CNS-targeting pharmaceuticals |

Physicochemical Properties

- Lipophilicity : The trifluoromethyl group in all compounds increases logP values, but branching (as in the target compound) reduces solubility compared to linear analogs like (2-Methoxyethyl)(3,3,3-trifluoropropyl)amine .

- Basicity : Tertiary amines (e.g., the target compound) are less basic than primary/secondary analogs due to reduced nitrogen lone-pair availability. Aromatic substituents (e.g., in 1-(3-Chlorophenyl)propylamine) further decrease basicity via electron withdrawal .

- Thermal Stability : Branched fluorinated amines exhibit higher thermal stability than linear counterparts, as seen in the target compound’s resilience under reflux conditions .

Biological Activity

Methyl(3,3,3-trifluoro-2-methylpropyl)amine is a chemical compound that has garnered interest in various fields of research due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant studies that highlight its significance in pharmacology and medicinal chemistry.

Chemical Structure and Properties

Methyl(3,3,3-trifluoro-2-methylpropyl)amine is characterized by the presence of a trifluoromethyl group, which significantly influences its lipophilicity and biological interactions. The chemical formula can be represented as follows:

This structure allows the compound to penetrate biological membranes effectively, facilitating interactions with various molecular targets.

The biological activity of methyl(3,3,3-trifluoro-2-methylpropyl)amine is primarily attributed to its ability to modulate enzyme activity and receptor binding. The trifluoromethyl group enhances the compound's lipophilicity, which aids in its cellular uptake and subsequent interactions within biological systems.

Key Mechanisms:

- Enzyme Modulation : The compound has been shown to influence enzyme mechanisms, potentially acting as an inhibitor or activator depending on the target enzyme.

- Receptor Interaction : It may bind to specific receptors, altering signal transduction pathways that are crucial for various physiological responses.

Antimicrobial Activity

Research has demonstrated that methyl(3,3,3-trifluoro-2-methylpropyl)amine exhibits notable antimicrobial properties. In vitro studies evaluated its efficacy against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.070 - 8.95 μM |

| Enterococcus faecalis | 4.66 - 35.8 μM |

| Mycobacterium tuberculosis | 18.7 μM |

These findings indicate that the compound possesses significant antimicrobial activity, particularly against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) .

Anticancer Activity

In addition to antimicrobial effects, methyl(3,3,3-trifluoro-2-methylpropyl)amine has been investigated for its anticancer potential. Studies have reported varying degrees of cytotoxicity against cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast Cancer) | 29.1 |

| A549 (Lung Cancer) | 15.3 |

| HepG2 (Liver Cancer) | Variable |

The compound's cytotoxic effects appear to correlate with its lipophilicity; higher lipophilicity often results in increased anticancer activity .

Case Study 1: Antimicrobial Efficacy

A study assessed the effectiveness of methyl(3,3,3-trifluoro-2-methylpropyl)amine against clinical isolates of MRSA and other resistant strains. The compound demonstrated potent bactericidal activity with MIC values significantly lower than conventional antibiotics .

Case Study 2: Anticancer Potential

In a comparative study involving multiple compounds with similar structures, methyl(3,3,3-trifluoro-2-methylpropyl)amine showed superior activity against MCF-7 cells compared to standard chemotherapeutic agents like erlotinib . The mechanism was linked to apoptosis induction in cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.